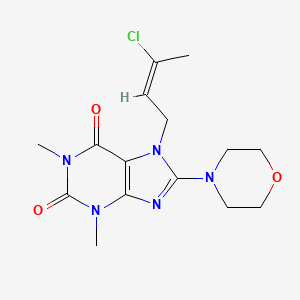![molecular formula C7H11F3O2 B2692351 [2-(Trifluoromethyl)oxan-2-yl]methanol CAS No. 2287332-98-1](/img/structure/B2692351.png)
[2-(Trifluoromethyl)oxan-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(Trifluoromethyl)oxan-2-yl]methanol” is a chemical compound with the molecular weight of 184.16 . It is also known as (2-(trifluoromethyl)tetrahydro-2H-pyran-2-yl)methanol . The compound is stored at a temperature of 4°C and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11F3O2/c8-7(9,10)6(5-11)3-1-2-4-12-6/h11H,1-5H2 . This indicates that the compound has a five-membered ring structure, which is a common feature in many bioactive molecules .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature and is stored at 4°C . It has a molecular weight of 184.16 .Aplicaciones Científicas De Investigación
Methanol Detection and Sensing
Methanol, a substance related to "[2-(Trifluoromethyl)oxan-2-yl]methanol," poses health risks due to its slow oxidation and potential accumulation in the human body. Research has led to the development of a methanol gas sensing technology featuring high sensitivity and selectivity. This technology employs a Y2O3 multishelled hollow structure (YMSH) to selectively detect methanol, demonstrating ultrasensitive detection limits and high catalytic activity towards methanol oxidation. Such sensors are valuable for environmental monitoring and food safety inspection, highlighting their potential application in detecting methanol in various contexts, including liquor samples (Zheng et al., 2019).
Organic Synthesis Enhancements
"this compound" and its derivatives find applications in organic synthesis, where they can be used as intermediates or reactants. For example, the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction facilitates the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. This methodology is noted for its good yields, high selectivity, and the use of low catalyst loading, making it significant for synthesizing complex organic molecules (B. Reddy et al., 2012).
Catalysis and Chemical Reactions
Research has revealed the use of methanol, a compound related to "this compound," as a solvent and reagent in catalysis, highlighting its role in the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These processes are crucial for methylation, methoxylation, and other reactions essential in organic synthesis and drug discovery. The focus on methanol underscores the value of similar compounds in facilitating various catalytic reactions that are foundational to producing value-added chemicals and pharmaceuticals (Natte et al., 2017).
Environmental and Energy Applications
Methanol's role extends to environmental and energy applications, where it serves as a feedstock for producing cleaner-burning fuels and reducing CO2 emissions. Studies have emphasized methanol's utility in hydrogen generation through various reforming processes, underscoring its significance as an energy carrier and in direct methanol fuel cells for power production. This research highlights the broader applicability of compounds like "this compound" in sustainable energy and environmental protection efforts (Dalena et al., 2018).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
[2-(trifluoromethyl)oxan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O2/c8-7(9,10)6(5-11)3-1-2-4-12-6/h11H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKWJTMXCWVERQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)(CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287332-98-1 |
Source


|
| Record name | [2-(trifluoromethyl)oxan-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-isopropyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2692272.png)


![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2692276.png)

![N-{2-[(3-phenylpropyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2692281.png)


![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2692286.png)
![2-Amino-2-[3-(4-methoxyphenoxy)phenyl]acetic acid](/img/structure/B2692287.png)

![1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2692291.png)
